{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-17-5-3-2-4-16(17)18(22)20-10-12-21(13-11-20)26(23,24)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCZNPCIBQLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazino}(2-methoxyphenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group is introduced via a nucleophilic substitution reaction, where a fluorophenylsulfonyl chloride reacts with the piperazine ring.
Attachment of the Methoxyphenylmethanone Moiety: The final step involves the reaction of the intermediate with 2-methoxybenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenylsulfonyl group or the methoxyphenylmethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds with piperazine structures can exhibit antidepressant effects. The presence of the fluorophenyl sulfonyl group may enhance serotonin receptor affinity, making it a candidate for further development as an antidepressant agent .
- Antipsychotic Properties : Similar piperazine derivatives have been studied for their antipsychotic properties. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, suggests potential applications in treating schizophrenia and related disorders .
- Anti-inflammatory Effects : Some studies have pointed towards the anti-inflammatory potential of sulfonamide-containing compounds. This could lead to applications in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Synthesis and Derivatives
The synthesis of {4-[(4-Fluorophenyl)Sulfonyl]Piperazino}(2-Methoxyphenyl)Methanone typically involves multi-step reactions starting from commercially available piperazine derivatives. Key steps can include:
- Formation of the Sulfonamide Linkage : Utilizing sulfonyl chlorides to react with amines.
- Substitution Reactions : Introducing the methoxyphenyl group through nucleophilic substitution methods.
Case Studies
- In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's binding affinity to serotonin and dopamine receptors. Results indicate promising interactions that warrant further exploration in vivo .
- Animal Models : Preclinical studies in animal models have shown that modifications of this compound can lead to significant reductions in depressive-like behaviors, suggesting its efficacy as a potential antidepressant .
Mechanism of Action
The mechanism of action of {4-[(4-Fluorophenyl)sulfonyl]piperazino}(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with GABA receptors, potentially modulating their activity . The fluorophenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
(a) {4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone
- Structure : Replaces the 2-methoxyphenyl group with a 3-(trifluoromethyl)phenyl moiety.
- Synthesis : Similar coupling methods (e.g., sulfonyl chloride reactions) are likely used, as seen in piperazine derivatives from and .
(b) (3-Fluorophenyl){4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone
- Structure : Substitutes the 4-fluorophenylsulfonyl group with a 4-methoxyphenylsulfonyl group.
- Impact : The methoxy group on the sulfonyl ring increases electron-donating properties, which may alter solubility and receptor binding compared to the fluoro analog .
(c) 2-(4-[(4-Methoxyphenyl)sulfonyl]piperazino)-1,3-benzothiazole
- Structure: Replaces the methanone-linked 2-methoxyphenyl with a benzothiazole ring.
Physicochemical Properties
Abbreviations: FP = fluorophenyl; MeOP = methoxyphenyl; CF₃P = trifluoromethylphenyl.
Key Research Findings and Challenges
- Thermal Stability : Melting points for analogs range from 132–230°C (), suggesting moderate thermal stability for the target compound.
- Tautomerism: Sulfonyl-linked triazoles in exist in thione-thiol tautomeric forms, but this is unlikely in the target due to its rigid methanone structure.
- Regulatory Considerations : Compounds like flucloxacillin () highlight the importance of purity standards, which would apply to the target compound in pharmaceutical contexts.
Biological Activity
The compound {4-[(4-Fluorophenyl)sulfonyl]piperazino}(2-methoxyphenyl)methanone, identified by its CAS number 1081129-22-7, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19FN4O3S, with a molecular weight of 402.4 g/mol. Its structure comprises a piperazine ring substituted with a fluorophenylsulfonyl group and a methoxyphenyl moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O3S |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 1081129-22-7 |
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, specifically the 5-HT3 and 5-HT6 receptors. Research indicates that it may act as an antagonist at these receptors, which are implicated in various neurological and psychiatric disorders.
- Serotonin Receptor Interaction : The compound exhibits dual antagonistic properties at the 5-HT3 and 5-HT6 receptors, which are crucial for mood regulation and cognitive function. Studies have shown that modifications to the piperazine scaffold can enhance receptor binding affinity and selectivity .
- Antioxidant Activity : Some derivatives of piperazine compounds have demonstrated antioxidant properties, which may contribute to their neuroprotective effects. These properties are important in preventing oxidative stress-related neuronal damage .
Biological Activity Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antipsychotic Potential : In animal models, compounds similar to this one have shown efficacy in reducing hyperlocomotion induced by phencyclidine (PCP), suggesting potential antipsychotic effects .
- Cognitive Enhancement : The antagonism of 5-HT6 receptors has been linked to cognitive enhancement in various models, indicating that this compound could be beneficial in treating cognitive disorders .
Case Studies
Several case studies have provided insights into the efficacy and safety profile of related compounds:
- Case Study on Antimelanogenic Effects : A study evaluated the effects of similar piperazine derivatives on B16F10 melanoma cells, revealing significant inhibition of melanin production without cytotoxicity. This suggests that modifications to the piperazine structure can yield compounds with desirable therapeutic profiles .
- In Vivo Studies : Animal studies assessing the pharmacokinetics and pharmacodynamics of related compounds demonstrated favorable absorption and distribution characteristics, making them suitable candidates for further development in treating psychiatric disorders .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing {4-[(4-Fluorophenyl)sulfonyl]piperazino}(2-methoxyphenyl)methanone?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Condensation of 2-methoxybenzoic acid with piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the methanone core .
- Step 2 : Sulfonylation of the piperazine nitrogen using 4-fluorophenyl sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Critical Parameters : Reaction temperature (reflux conditions for 4–5 hours), solvent polarity (acetonitrile enhances nucleophilicity), and stoichiometric control to minimize byproducts like disubstituted sulfonamides .
Q. Which spectroscopic techniques are most reliable for characterizing structural purity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the methanone carbonyl signal (~165–170 ppm) and sulfonyl group integration. Aromatic protons from the 4-fluorophenyl and 2-methoxyphenyl groups should resolve clearly in CDCl₃ .
- IR Spectroscopy : Key peaks include sulfonyl S=O stretching (~1350 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .
- HRMS : Validate molecular weight (exact mass calculated for C₁₈H₁₈FN₂O₄S: 377.102 g/mol) with <2 ppm error .
Q. How can researchers design preliminary bioactivity screens for this compound?
- Methodological Answer :
- Enzymatic Assays : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition using Ellman’s method (e.g., % inhibition at 10 µM, IC₅₀ determination) .
- Antibacterial Screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values (µg/mL) .
- Cytotoxicity : Assess via MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized to enhance target affinity?
- Methodological Answer :
- Modifications : Replace the 4-fluorophenyl sulfonyl group with bulkier substituents (e.g., 3,5-dimethylphenyl) to probe steric effects on receptor binding .
- Bioisosteres : Substitute the methoxyphenyl group with trifluoromethoxy or cyano derivatives to improve metabolic stability .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values from bioactivity tables (see Table I in ).
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., pH, temperature, solvent/DMSO concentration) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in MIC values may arise from bacterial strain differences .
- Orthogonal Validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside spectrophotometric assays .
Q. What computational strategies predict binding modes with therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7). Prioritize poses where the sulfonyl group forms hydrogen bonds with Ser203 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the methanone moiety in the active site .
- Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., donepezil) .
Q. How to assess metabolic stability in hepatic models?
- Methodological Answer :
- Liver Microsomes : Incubate the compound (1 µM) with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I metabolites (e.g., demethylation at the methoxy group) .
Q. What chromatographic methods separate enantiomers of chiral derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
